molecular formula C22H19N3O3 B7713038 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B7713038
M. Wt: 373.4 g/mol
InChI Key: LOUCVOHIXMBBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as MOTPD, is a heterocyclic compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II and induce DNA damage, leading to apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase and reduce the formation of beta-amyloid plaques. In inflammation research, this compound has been shown to inhibit the activity of NF-kappaB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II and induce DNA damage, leading to apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase and reduce the formation of beta-amyloid plaques. In inflammation research, this compound has been shown to inhibit the activity of NF-kappaB and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the high cost of synthesis and purification of this compound can be a limitation for some research groups.

Future Directions

There are several future directions for the research of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in other diseases, and the investigation of its mechanism of action in more detail. Additionally, the development of derivatives of this compound with improved solubility and selectivity could lead to the development of more effective therapeutic agents. Overall, the research on this compound has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid with hydrazine hydrate, followed by reaction with 3-methoxybenzaldehyde. Another method involves the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid with thionyl chloride, followed by reaction with 3-methoxyphenylhydrazine. Both methods result in the formation of this compound, which can be purified using column chromatography.

Scientific Research Applications

3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

properties

IUPAC Name

3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-14-7-9-15(10-8-14)19-12-11-18(22(23-19)27-3)20-24-21(28-25-20)16-5-4-6-17(13-16)26-2/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUCVOHIXMBBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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